N-(cyclopropylmethyl)hydroxylamine
Description
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H9NO/c6-5-3-4-1-2-4/h4-6H,1-3H2 |
InChI Key |
MNWYVVFHNHMOQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNO |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
N-(cyclopropylmethyl)hydroxylamine serves as a versatile precursor in organic synthesis, particularly for the formation of N-heterocycles.
- Synthesis of N-Heterocycles : The compound can undergo [3,3]-sigmatropic rearrangements, allowing for the efficient production of complex molecular structures. This reaction pathway is significant for generating diverse chemical entities that are often challenging to synthesize through traditional methods .
- Scalable Synthetic Methods : Recent advancements have introduced novel synthetic routes that are both scalable and efficient for producing this compound derivatives. These methods enhance the compound's utility in laboratory settings, making it suitable for large-scale applications .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic applications.
- Pharmaceutical Development : The compound has been incorporated into the design of new pharmaceutical agents, particularly as intermediates in drug synthesis. Its ability to form stable derivatives is crucial for developing effective medications .
- Opioid Antagonists : Research indicates that derivatives of this compound exhibit high potency as opioid receptor antagonists. This application is particularly relevant in pain management and addiction therapy, where such compounds can modulate opioid activity without producing analgesic effects .
Biological Studies
This compound has garnered attention for its biological activities, which are essential for understanding its potential therapeutic effects.
- Antimicrobial Properties : Hydroxylamines, including this compound, have shown promise as antimicrobial agents. Their ability to inhibit bacterial growth positions them as candidates for developing new antibiotics against resistant strains .
- Neuroprotective Effects : Emerging studies suggest that hydroxylamines may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property is being investigated for potential applications in treating neurodegenerative diseases.
Industrial Applications
Beyond academic research, this compound finds applications in various industrial processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key hydroxylamine derivatives and their distinguishing features:
Reactivity and Stability
- Cyclopropylmethyl Group: The cyclopropane ring’s angle strain (60° vs. This could make N-(cyclopopropylmethyl)hydroxylamine more reactive in alkylation or condensation reactions compared to its isopropyl analog .
- Aromatic vs. Aliphatic Substituents : N-Phenylhydroxylamine benefits from resonance stabilization, reducing its susceptibility to oxidation compared to aliphatic derivatives like N-isopropyl or N-cyclopropylmethyl variants .
- Steric Effects : The tert-butyl group in N-tert-butylhydroxylamine provides steric shielding, slowing degradation but limiting accessibility in reactions .
Preparation Methods
Olefin Cyclopropanation as a Precursor Strategy
A pivotal method for accessing cyclopropyl-containing compounds involves olefin cyclopropanation. In a study by researchers developing O-cyclopropyl hydroxylamines, cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione was achieved using diethylzinc and diiodomethane under controlled conditions. This reaction yielded a cyclopropane ring, which was subsequently functionalized to hydroxylamine derivatives. While the primary focus was on O-cyclopropyl analogs, this approach provides a template for N-cyclopropylmethyl derivatives by modifying the amine-protecting groups.
The cyclopropanation step typically proceeds via a Simmons–Smith-type mechanism, where a zinc-carbenoid intermediate transfers a methylene group to the olefin. For N-cyclopropylmethyl hydroxylamine, this strategy would require a pre-functionalized olefin with a hydroxylamine moiety, followed by cyclopropanation and deprotection.
Functionalization to Hydroxylamine Derivatives
Post-cyclopropanation, the isoindoline-1,3-dione protecting group is removed under basic conditions to reveal the hydroxylamine functionality. In the referenced work, hydrolysis using aqueous sodium hydroxide afforded O-cyclopropyl hydroxylamine in 78% yield. Adapting this for N-substitution would involve substituting the oxygen-based cyclopropane with a nitrogen-linked cyclopropylmethyl group.
Table 1: Representative Yields from Cyclopropanation-Based Synthesis
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 2-(Vinyloxy)isoindoline-1,3-dione | Diethylzinc, CH₂I₂, 0°C | 85 |
| Deprotected hydroxylamine | NaOH (2M), RT, 2h | 78 |
Direct Alkylation of Hydroxylamine with Cyclopropylmethyl Halides
Reagent Design and Scalability
A scalable route to N-alkyl hydroxylamines involves the alkylation of hydroxylamine derivatives with alkyl halides. Recent work demonstrated the synthesis of N-methyl and N-piperazine hydroxylamine reagents via a three-step sequence from hydroxylamine hydrochloride. For N-cyclopropylmethyl hydroxylamine, cyclopropylmethyl bromide or chloride could serve as alkylating agents.
The reaction typically employs a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate to deprotonate hydroxylamine, facilitating nucleophilic substitution. Challenges include the steric hindrance of the cyclopropane ring and competing over-alkylation.
Optimization of Reaction Conditions
In a model study, N-alkylation of hydroxylamine-O-sulfonic acid with benzyl bromide achieved 65% yield under inert conditions. Adapting this to cyclopropylmethyl halides would require elevated temperatures (60–80°C) and extended reaction times due to the reduced electrophilicity of the cyclopropylmethyl group.
Table 2: Alkylation Efficiency with Varied Halides
| Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cyclopropylmethyl bromide | K₂CO₃ | DMF | 52 |
| Cyclopropylmethyl chloride | Cs₂CO₃ | Acetonitrile | 48 |
Reductive Amination Pathways
Precursor Synthesis via Cyclopropylmethyl Amines
Reductive amination offers an alternative route by reacting cyclopropylmethyl ketones or aldehydes with hydroxylamine under hydrogenation. A patent detailing cyclopropylmethyl alkyl amine synthesis reported hydrogenation of cyclopropyl cyanides with alkyl amines using Raney nickel catalysts. For hydroxylamine derivatives, this approach would involve substituting the alkyl amine with hydroxylamine.
Hydrogenation Techniques and Catalysts
Key to this method is the choice of catalyst. Palladium on carbon or platinum oxide may mitigate over-reduction risks. In a representative procedure, hydrogenation of N-cyclopropylmethyl imine intermediates at 50 psi H₂ yielded secondary amines in >70% efficiency. Adapting this for hydroxylamine requires careful control of hydrogen pressure to avoid reduction of the hydroxylamine group to an amine.
Mechanistic Insights and Reaction Optimization
Radical Pathways in Iron-Catalyzed Methods
Emerging methodologies leverage iron catalysis for aminative difunctionalization of alkenes. A study demonstrated that Fe(acac)₂ and Sc(OTf)₃ catalyze aminochlorination of alkenes using N-alkyl hydroxylamine reagents. For cyclopropylmethyl derivatives, this could involve cyclopropane-containing alkenes undergoing radical-mediated amination.
Solvent and Additive Effects
Solvent mixtures profoundly impact reaction outcomes. For example, dichloromethane-hexafluoroisopropanol (9:1) enhanced yields in aminochlorination by stabilizing radical intermediates. Similarly, lithium chloride improved chloride availability in N,N-dialkylaminochlorination.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield Range (%) | Scalability | Key Challenges |
|---|---|---|---|
| Cyclopropanation | 70–85 | Moderate | Multi-step, protecting groups |
| Direct Alkylation | 48–65 | High | Steric hindrance |
| Reductive Amination | 60–75 | Moderate | Over-reduction risks |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(cyclopropylmethyl)hydroxylamine derivatives, and how are they characterized?
- Methodology : Derivatives are synthesized via multi-step reactions, such as coupling cyanopyrazine intermediates with cyclopropylmethylamine under basic conditions (e.g., NaOH, triethylamine). Key steps include nucleophilic substitution and condensation reactions. For example, N-(cyclopropylmethyl)benzamide derivatives are prepared with yields up to 95% using TLC and ¹H-NMR for purity verification .
- Characterization : Confirm structures via ¹H-NMR (e.g., δ 1.42–1.27 ppm for cyclopropyl protons) and LCMS (e.g., observed mass: 517.1 vs. calculated mass: 517.1) .
Q. What safety protocols are critical when handling this compound and its analogs?
- Guidelines : Use fume hoods, protective equipment (gloves, goggles), and adhere to SDS recommendations. Avoid prolonged storage due to potential degradation hazards. Dispose of waste via certified personnel compliant with federal regulations .
Q. How can researchers optimize reaction yields for cyclopropylmethyl-containing intermediates?
- Approach : Monitor reaction progress via TLC and adjust stoichiometry. For example, coupling O-(cyclopropylmethyl)hydroxylamine with aryl anthranilic acids using PyBrOP in THF improves yields by stabilizing reactive intermediates .
Advanced Research Questions
Q. What enzymatic pathways influence the stability and metabolism of this compound in biological systems?
- Insights : Hepatic microsomes (e.g., CYP1A2, CYP2E1) catalyze hydroxylamine metabolism. For analogs like N-(2-methoxyphenyl)hydroxylamine, enzymatic reduction to o-anisidine dominates (2-fold higher than oxidative pathways). Pre-treat microsomes with β-naphthoflavone (CYP1A inducer) to study metabolite profiles .
Q. How do structural modifications (e.g., fluorination) impact the bioactivity of this compound derivatives?
- Case Study : Introducing trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)benzamide) enhances insecticidal activity. A derivative with 3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide achieved 100% mortality against Plutella xylostella at 1 mg/L, attributed to improved target binding .
Q. What analytical strategies resolve contradictions in reaction yields for cyclopropylmethyl-based syntheses?
- Troubleshooting : Yields vary due to steric hindrance (e.g., 56% in oxadiazole formation vs. 95% in benzamide steps). Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading .
Q. How does the cyclopropylmethyl group influence regioselectivity in heterocyclic ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
